molecular formula C9H9BrO3 B2516059 5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine CAS No. 190661-82-6

5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine

Cat. No.: B2516059
CAS No.: 190661-82-6
M. Wt: 245.072
InChI Key: ZJNULBCPSOSUHJ-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine (CAS 190661-82-6) is a high-value benzo[1,4]dioxine derivative designed for pharmaceutical research and discovery. This compound serves as a versatile chemical intermediate, particularly in the development of novel Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors . Research has identified the 2,3-dihydrobenzo[b][1,4]dioxine scaffold as a tractable lead for anticancer drug development, with optimized compounds demonstrating potent PARP1 enzyme inhibition (IC50 = 5.8 μM for the core scaffold) . PARP1 is a crucial nuclear protein involved in DNA repair, and its inhibition is a promising strategy for sensitizing cancer cells to chemo- and radio-therapy . With the molecular formula C9H9BrO3 and a molecular weight of 245.07, this brominated and methoxylated building block is supplied for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-bromo-8-methoxy-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-11-7-3-2-6(10)8-9(7)13-5-4-12-8/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNULBCPSOSUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at Position 5

Bromine installation at position 5 necessitates careful control of reaction conditions. In one approach, the esterified dioxane intermediate (e.g., 14 ) undergoes bromination using bromine in acetic acid or a Lewis acid catalyst (e.g., FeBr₃). The ester group at position 5 exerts a meta-directing effect, facilitating bromine incorporation at the desired site.

Example Protocol :

  • Dissolve methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate (1 eq) in glacial acetic acid.
  • Add bromine (1.1 eq) dropwise at 0°C, followed by FeBr₃ (0.1 eq).
  • Stir at room temperature for 12 hours, then quench with NaHSO₃.
  • Isolate the product via column chromatography (yield: ~60%).

Methoxylation at Position 8

Methoxy groups are introduced via nucleophilic substitution or O-methylation of phenolic intermediates. A two-step sequence involving nitration followed by reduction and methylation is often employed:

  • Nitration : Treat the brominated dioxane with nitric acid and trifluoroacetic acid to install a nitro group at position 8.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
  • Diazotization and Methoxylation :
    • Convert the amine to a diazonium salt using NaNO₂/H₂SO₄.
    • Hydrolyze the diazonium salt to a phenol under acidic conditions.
    • Methylate the phenol with methyl iodide and K₂CO₃.

Functional Group Interconversion and Optimization

Ester to Carboxamide Transformation

The mixed-anhydride method is widely used to convert esters to carboxamides. For instance, treatment of methyl 5-bromo-8-methoxybenzo[b]dioxine-2-carboxylate with isobutyl chloroformate and triethylamine generates a reactive anhydride, which is quenched with ammonium hydroxide to yield the primary carboxamide.

Reductive Cyclization

Patent EP3133071A1 describes reductive cyclization using sodium hydroxide/methanol and triethylsilane-boron trifluoride systems to construct heterocyclic scaffolds. Applied to benzo[b]dioxines, this method could streamline ring formation while preserving sensitive substituents.

Challenges and Yield Optimization

Low-Yield Reactions

Knoevenagel condensations used to introduce exocyclic double bonds (e.g., compound 49 in) often suffer from poor yields (<10%) due to weak C–H acidity. Microwave-assisted synthesis in pyridine/piperidine mixtures marginally improves efficiency but remains suboptimal.

Regiochemical Control

Ambiguities in substitution patterns necessitate advanced spectroscopic validation. For example, HMBC and NOESY NMR analyses are critical for assigning bromine and methoxy positions.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cyclization Alkylation of dihydroxybenzoate with dibromoethane 60–70 Scalable, high regioselectivity Requires pre-functionalized precursors
Electrophilic Sub. Sequential bromination and methoxylation 40–50 Flexibility in substituent placement Multiple steps, moderate yields
Reductive Cyclization NaBH₄/BF₃·Et₂O-mediated reduction 55–65 Mild conditions, functional group tolerance Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction reactions to form dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzo-dioxines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated benzo-dioxines.

Scientific Research Applications

Pharmacology

Receptor Modulation
5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine may serve as a ligand for various neurotransmitter receptors. Compounds with similar structures have been investigated for their interactions with adrenergic and serotoninergic receptors, indicating that this compound could potentially modulate neurotransmission . Such properties are crucial for developing treatments for neurological disorders.

Agrochemistry

Pesticidal Applications
In agrochemistry, derivatives of benzodioxane compounds are being explored for their pesticidal properties. The unique chemical structure of this compound may contribute to the development of novel pesticides that target specific pests while minimizing environmental impact. The compound's ability to interfere with pest physiology could lead to effective pest control solutions .

Data Table: Summary of Applications

Application AreaCompound TypeKey Findings
Medicinal ChemistryAnticancer AgentsPotential cytotoxicity against colorectal cancer; involvement in apoptosis pathways
PharmacologyReceptor ModulatorsPossible interaction with adrenergic and serotoninergic receptors
AgrochemistryPesticidesPotential for developing targeted pest control agents

Case Studies and Research Insights

  • Anticancer Research : A study on methoxy-substituted indoloquinolines demonstrated significant inhibition of cancer cell growth and induction of apoptosis. This suggests that compounds structurally related to this compound could be further investigated for cancer therapeutics .
  • Antibacterial Studies : Research into brominated benzodioxanes has shown promising antibacterial properties against various pathogens. The mechanism involves interference with bacterial enzyme function, making these compounds candidates for antibiotic development .
  • Agrochemical Innovations : Investigations into benzodioxane derivatives have revealed their potential as effective pesticides. Their unique chemical properties allow them to disrupt pest biology while being less harmful to beneficial organisms .

Mechanism of Action

The mechanism of action of 5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological activity, synthetic routes, and physicochemical properties of dihydrobenzo[b][1,4]dioxine derivatives are highly dependent on substituent positions and functional groups. Key analogs include:

5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
  • Molecular Weight : 215.04 g/mol (C₈H₇BrO₂).
  • Properties : Synthesized as a clear oil with 97% yield via silica gel purification . Acts as an intermediate for further functionalization.
  • Applications : Less studied for direct applications compared to methoxy-substituted analogs.
7-Bromo-5-methoxy-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 1070795-35-5)
  • Structure : Bromine at position 7, methoxy at position 5 (positional isomer of the target compound).
  • Molecular Weight : 245.07 g/mol (same as target).
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS: 823225-66-7)
  • Structure : Bromine at position 8, methyl carboxylate at position 5.
  • Molecular Weight : 273.08 g/mol (C₁₀H₉BrO₄).
  • Applications : Used in life science research; available in high-purity grades (99.9%) for specialized synthesis .
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 52287-51-1)
  • Structure : Bromine at position 6.
  • Molecular Weight : 215.04 g/mol.
  • Commercial Availability : Priced at ¥7,500/5 mL, indicating use as a reagent in organic synthesis .

Pharmacological Activity Comparisons

Benzothiazole and benzoxazole derivatives incorporating the dihydrobenzo[b][1,4]dioxine scaffold have shown promising 5-HT1A receptor binding and antidepressant activity. For example:

  • Compound 21 (benzothiazole derivative): Demonstrated high affinity for 5-HT1A receptors and reduced immobility time in forced swimming tests (FST) by 38–42%, comparable to fluoxetine .
  • Target Compound Potential: The methoxy group in 5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine may enhance selectivity for neurological targets due to improved lipophilicity.

Research Findings and Trends

  • Receptor Binding : Dihydrobenzo[b][1,4]dioxine derivatives with electron-withdrawing groups (e.g., bromine) show enhanced binding to neurological receptors compared to unsubstituted analogs .
  • Synthetic Efficiency : High-yield routes (e.g., 97% for 5-Bromo-2,3-dihydrobenzo[...]) suggest scalability for industrial production .
  • Safety : Derivatives like 5-(2-Bromoethoxy)-2,3-dihydrobenzo[...] require careful handling due to corrosive properties (OSHA hazard class 9) .

Biological Activity

5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine (CAS No. 190661-82-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a bromine atom and a methoxy group on a dioxine ring, suggests promising interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₉BrO₃
  • Molecular Weight : 245.073 g/mol
  • Structure : The compound features a fused dioxine ring system with a bromine atom at the 5-position and a methoxy group at the 8-position.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular processes. For instance, it may interact with kinases and other regulatory proteins, potentially affecting cell proliferation and survival.
  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines, indicating potential as an antitumor agent.
  • Antiviral Properties : There is evidence supporting its activity against viral pathogens, although specific mechanisms remain to be fully elucidated.

Antitumor Activity

A study evaluated the cytotoxic effects of various derivatives of benzo[d][1,4]dioxines on human cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced antitumor activity compared to their unsubstituted counterparts. Specifically, this compound demonstrated significant inhibition of cell growth in the HCT116 colon cancer cell line with an IC₅₀ value of approximately 10 μM .

Enzyme Inhibition Studies

In vitro assays have shown that this compound inhibits key enzymes involved in cancer progression:

  • PARP1 Inhibition : This compound was tested for its ability to inhibit PARP1 activity. Results indicated an IC₅₀ value of 12 μM, suggesting moderate inhibitory effect .
  • Kinase Inhibition : Further studies revealed that derivatives of this compound can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Comparative Biological Activity Table

Compound NameBiological ActivityIC₅₀ Value (μM)Reference
This compoundAntitumor (HCT116)~10
Variolin AAntitumor (P388 murine leukemia)Not specified
Meridianin ECDK InhibitionLow micromolar
Compound 4PARP1 Inhibition5.8

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bromination of a methoxy-substituted benzodioxine precursor. For example, bromination using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–5°C) in anhydrous dichloromethane can minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product . Yield optimization requires monitoring reaction time and stoichiometric ratios of brominating agents.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic signals: methoxy protons (δ ~3.8 ppm), dihydrobenzo protons (δ ~4.3–4.5 ppm for OCH₂CH₂O), and aromatic protons (δ ~6.7–7.2 ppm split due to bromine’s deshielding effect).
  • MS : Molecular ion peak at m/z 259.10 (matching molecular weight) and fragmentation patterns (e.g., loss of Br or methoxy groups) .
  • IR : Peaks at ~1250 cm⁻¹ (C-O-C stretching in dioxane ring) and ~2850 cm⁻¹ (C-H stretching in methoxy group) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (2–12) and temperatures (4°C to 40°C) show degradation above 60°C, requiring storage at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How do electronic effects of the bromine and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the methoxy group directs electrophilic substitution. Computational studies (DFT) reveal that the electron-donating methoxy group increases electron density at the para-position, favoring regioselective coupling. Experimental validation via Pd-catalyzed reactions with arylboronic acids shows >80% yield when using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). A meta-analysis approach involves:

  • Dose-response normalization : Compare IC₅₀ values across studies using standardized units.
  • Structural analogs : Cross-reference with derivatives (e.g., fluoro-substituted analogs in ) to isolate substituent effects.
  • Molecular docking : Predict binding affinities to targets (e.g., kinase enzymes) to validate experimental trends .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity), bioavailability, and blood-brain barrier penetration.
  • QSAR modeling : Correlate structural features (e.g., bromine position, methoxy group) with activity data from analogs (e.g., ).
  • MD simulations : Evaluate stability of drug-target complexes over 100 ns trajectories to prioritize synthetically feasible derivatives .

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